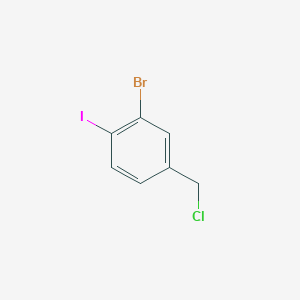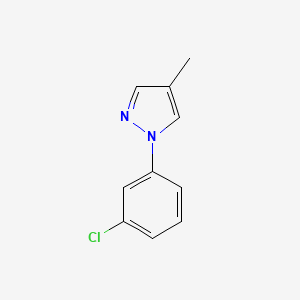
2-(pentan-3-yloxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-3-yloxy)ethan-1-ol, also known as pentyl ethyl ether, is an ether compound with the molecular formula C7H16O. It is a colorless liquid with a sweet, pleasant odor. Pentyl ethyl ether has a wide range of applications in the chemical industry, including as a solvent, a fuel, and an intermediate in the synthesis of other compounds. It is also used in the laboratory as a solvent for organic reactions.
Mechanism of Action
Pentyl ethyl ether is a non-polar solvent, meaning it is insoluble in water. This property makes it useful for the dissolution of organic compounds, which are also non-polar. The ether molecules form weak intermolecular interactions with the molecules of the solute, allowing them to dissolve in the solvent.
Biochemical and Physiological Effects
Pentyl ethyl ether has no known biochemical or physiological effects. It is generally regarded as non-toxic and non-irritant, and it is not classified as a hazardous substance. However, it is flammable and should be handled with care.
Advantages and Limitations for Lab Experiments
The main advantage of 2-(pentan-3-yloxy)ethan-1-ol ethyl ether is its low boiling point, which makes it useful for the distillation of other compounds. Additionally, it is relatively non-toxic and non-irritant, making it safe to use in the laboratory. However, it is highly flammable, and should be handled with care.
Future Directions
In the future, 2-(pentan-3-yloxy)ethan-1-ol ethyl ether may be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, it may be used in the development of new solvents for organic reactions. Finally, it may be used as a fuel in laboratory burners, or as a reagent in the synthesis of other compounds.
Synthesis Methods
Pentyl ethyl ether can be synthesized from the reaction of pentan-3-ol and ethyl bromide, in the presence of a base such as sodium hydroxide. The reaction proceeds through an S_N2 mechanism, in which the ethyl bromide acts as a nucleophile and displaces the hydroxyl group from the pentan-3-ol. The reaction produces a mixture of the desired ether and sodium bromide, which can be separated by distillation.
Scientific Research Applications
Pentyl ethyl ether is widely used in scientific research, particularly in organic synthesis. It has been used as a solvent for a variety of reactions, including the synthesis of esters, amines, and other organic compounds. It is also used in the synthesis of pharmaceuticals, such as the anti-allergy drug cetirizine. Additionally, 2-(pentan-3-yloxy)ethan-1-ol ethyl ether is used as a fuel in laboratory burners, and as a reagent in the synthesis of other compounds.
properties
IUPAC Name |
2-pentan-3-yloxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2)9-6-5-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGXWPUTAHLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-3-methylbutanoic acid](/img/structure/B6611483.png)

![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)


![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)




![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)

